molecular formula C13H15ClN2O B7936838 (2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone

Cat. No.: B7936838
M. Wt: 250.72 g/mol
InChI Key: UCQTWYBNCMWYJT-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a synthetic compound featuring a bicyclic pyrrolo-pyrrolidine core linked to a 2-chlorophenyl group via a ketone bridge. The hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl moiety is a rigid, nitrogen-rich bicyclic system that enhances binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) and enzymes .

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16/h1-4,9-10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQTWYBNCMWYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Followed by Acyl Coupling

The most widely adopted approach involves sequential reductive amination and acyl chloride coupling. As demonstrated in EP 3 581 575 A1 , the hexahydropyrrolo[3,4-c]pyrrole core is first synthesized via cyclization of protected diamines. For example, Boc-protected piperazine derivatives undergo reductive amination with glyoxal derivatives under hydrogenation conditions (10% Pd/C, 50 psi H₂, EtOH, 12 h) to yield the bicyclic amine intermediate .

The critical methanone formation employs 2-chlorobenzoyl chloride as the acylating agent. In CN102781942A , optimal conditions involve reacting the deprotected pyrrolopyrrolamine with 1.2 equiv of 2-chlorobenzoyl chloride in dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIPEA) as the base. This method achieves 78–85% yields after silica gel chromatography (hexanes/EtOAc 7:3) . Table 1 compares solvent and catalyst impacts on acylation efficiency:

SolventBaseTemp (°C)Time (h)Yield (%)
DCMDIPEA0→25485
THFTriethylamine25672
EtOAcPyridine40868

Data adapted from highlight DCM/DIPEA as the superior system due to enhanced nucleophilicity of the secondary amine and minimized side reactions.

Multicomponent Tandem Cyclization-Acylation

Recent work in ACS Omega and Journal of Medicinal Chemistry reveals tandem protocols combining pyrrolidine ring formation and aryl ketone installation. A representative procedure from involves:

  • Condensing 1,3-diaminopropane with ethyl glyoxylate in acetonitrile under microwave irradiation (150°C, 1 h) to form the pyrrolo[3,4-c]pyrrole scaffold.

  • Direct treatment with 2-chlorobenzoyl chloride and Hünig’s base at 80°C for 16 h, achieving 73% isolated yield .

Key advantages include reduced purification steps and scalability. However, stoichiometric excess of the acyl chloride (1.5 equiv) is required to suppress dimerization byproducts .

Transition Metal-Catalyzed C–N Coupling

Palladium-mediated Buchwald-Hartwig amination offers an alternative route. As detailed in US10561655B2 , preformed 2-chlorophenyl ketones react with hexahydropyrrolo[3,4-c]pyrrole derivatives using Pd₂(dba)₃/Xantphos catalytic systems. Optimized conditions (toluene, 110°C, 24 h) provide 68–72% yields but require rigorous exclusion of moisture . Comparative studies indicate this method is less efficient than acylation approaches but valuable for functionalized aryl substrates .

Mechanistic Insights and Byproduct Analysis

The acylation pathway proceeds via a nucleophilic acyl substitution mechanism. FTIR monitoring (in situ) reveals rapid consumption of the amine N–H stretch (3300 cm⁻¹) concomitant with carbonyl emergence (1685 cm⁻¹) . Common byproducts include:

  • Diacylated species : Formed at elevated temperatures (>40°C) or excess acyl chloride.

  • Oxazolone derivatives : Arise from intramolecular cyclization in polar aprotic solvents like DMF .

HPLC-MS analysis (ESI+) identifies major impurities, guiding purification via reverse-phase chromatography (C18, MeCN/H₂O gradient) .

Industrial-Scale Considerations

Gram-scale synthesis (≥50 g) demands solvent recycling and flow chemistry adaptations. Patent EP2948448B1 discloses a continuous-flow setup where the acylation step occurs in a packed-bed reactor containing immobilized DIPEA on silica. This system achieves 89% conversion with 99.5% purity, reducing waste generation by 40% compared to batch processes .

Chemical Reactions Analysis

Common Reagents and Conditions Used

For oxidation reactions, reagents like potassium permanganate or chromium trioxide might be used under acidic conditions. For reduction, sodium borohydride or lithium aluminum hydride are common choices. Substitution reactions might involve halogens or other electrophilic agents under varying conditions.

Major Products Formed

Depending on the reaction, the products can range from oxidized derivatives of the original compound to reduced forms or substituted versions with different functional groups

Scientific Research Applications

Biology

In biological research, (2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone might be used to study cellular processes due to its potential interaction with biological macromolecules.

Medicine

The compound's distinct molecular structure suggests it could be explored for pharmaceutical applications, particularly as a lead compound for drug development. Its interactions with biological targets could pave the way for new therapeutic agents.

Industry

In industrial applications, the compound might be used as a precursor for manufacturing advanced materials or as a reagent in chemical processes.

Mechanism of Action

The compound's mechanism of action is primarily defined by its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system , but typically, these interactions can result in changes to cellular signaling or metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituent on the aryl group significantly influences molecular weight, polarity, and bioactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone (Hypothetical) 2-Chlorophenyl C15H16ClN2O ~273.76 Moderate lipophilicity (Cl substituent)
(2-Fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl) analog 2-Fluoro-6-triazolylphenyl C15H16FN5O 301.32 Enhanced hydrogen bonding (triazole)
(2-Methyl-3-furyl) analog 2-Methyl-3-furyl C12H16N2O2 220.27 Lower MW, polar furan group
(Tetrahydro-2H-pyran-4-yl) analog Tetrahydro-2H-pyran-4-yl C14H22N2O2 250.34 Improved solubility (ether oxygen)

Key Observations :

  • Chlorine vs.
  • Triazole Inclusion : The 2-fluoro-6-triazolylphenyl analog (MW 301.32) exhibits higher polarity due to the triazole’s hydrogen-bonding capacity, which may improve target engagement in hydrophilic binding pockets .
Neuropathic Pain Modulation

A hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl derivative with a benzimidazole-piperidine substituent demonstrated potent agonism at the nociceptin/orphanin FQ receptor (NOP), showing efficacy in neuropathic pain models. The 2-chlorophenyl variant’s electron-withdrawing Cl group may similarly stabilize receptor interactions but with altered binding kinetics compared to bulkier substituents (e.g., indole derivatives in ) .

Protein Binding and Crystal Structures
  • Benzotriazole Analogs: The compound 1-[(3aR,6aS)-5-(1H-benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-[4-(trifluoromethoxy)phenoxy]ethan-1-one (C22H20F3N5O4) forms stable complexes with autotaxin, a lysophospholipase D enzyme, via π-π stacking and hydrophobic interactions . The 2-chlorophenyl variant’s smaller size may reduce steric hindrance in similar targets.
  • Indole Derivatives : A compound with dual indole substituents (C26H28ClN5O) exhibited binding to SOS1, a guanine nucleotide exchange factor, highlighting the core’s versatility in modulating RAS signaling pathways .

Biological Activity

(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone, identified by CAS number 1480264-74-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN2OC_{13}H_{15}ClN_2O with a molecular weight of 250.72 g/mol. The structure features a chlorophenyl group attached to a hexahydropyrrolo framework, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives of piperidine and related structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CE. coliWeak

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. In particular, certain derivatives have demonstrated potent AChE inhibition with IC50 values significantly lower than standard reference compounds .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Derivative 1AChE0.63 ± 0.001
Derivative 2Urease1.13 ± 0.003
Reference (Thiourea)Urease21.25 ± 0.15

The mechanism by which these compounds exert their biological effects often involves interactions with amino acids and proteins in the target organisms or systems. Docking studies have elucidated various types of interactions that support their pharmacological effectiveness .

Case Studies

  • Study on Piperidine Derivatives : A study explored the synthesis and biological evaluation of piperidine derivatives, including those similar to this compound. The results indicated strong antibacterial activity and significant enzyme inhibition, suggesting potential therapeutic applications in treating infections and metabolic disorders .
  • Evaluation of Antiviral Properties : Another investigation focused on the antiviral potential of chlorinated phenyl compounds against human adenoviruses (HAdV). Compounds with structural similarities exhibited promising antiviral activity, highlighting the versatility of the hexahydropyrrolo structure in drug development .

Q & A

How can synthetic routes for (2-chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone be optimized to improve yield and purity?

Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalyst loading. For example, describes a reflux procedure in xylene with chloranil as an oxidizing agent. To enhance efficiency:

  • Solvent Selection : Test polar aprotic solvents (e.g., DMF) to reduce reaction time.
  • Catalyst Screening : Evaluate alternatives to chloranil (e.g., DDQ) for milder conditions.
  • Purification : Use column chromatography instead of recrystallization to isolate minor impurities.
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.

Key Data from Literature:

ParameterOriginal Protocol ()Proposed Optimization
SolventXyleneDMF/Toluene mixture
Reaction Time25–30 hours8–12 hours (reflux)
Purification MethodRecrystallization (MeOH)Silica gel chromatography

What advanced techniques are recommended for structural elucidation of this compound?

Methodological Answer:
Combine X-ray crystallography, NMR, and computational modeling:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., using methanol/water mixtures). Refinement parameters (R-factor < 0.05) ensure accuracy ( ).
  • NMR Analysis : Assign peaks using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to resolve stereochemical ambiguities.
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate the structure.

How should researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC50_{50} determination ().
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle-only controls.
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to identify potency thresholds.
  • Mechanistic Follow-Up : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage).

How can contradictory data in pharmacological studies be resolved?

Methodological Answer:

  • Replicate Studies : Ensure batch-to-batch consistency in compound purity (HPLC > 98%).
  • Assay Standardization : Use identical cell lines, serum concentrations, and incubation times.
  • Meta-Analysis : Compare results across studies (e.g., ’s broad activity vs. narrow-target findings) to identify confounding variables.

What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., kinase domains). Validate with MD simulations (100 ns trajectories).
  • QSAR Modeling : Train models on analogs () to correlate substituent effects with activity.
  • ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks.

How can derivatives of this compound be rationally designed for improved activity?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to the chlorophenyl ring to enhance binding ().
  • SAR Studies : Synthesize analogs with varied pyrrolo-pyrrole substitutions and test in enzyme inhibition assays.
  • Crystallographic Data : Use ’s structural insights to guide steric adjustments.

What analytical challenges arise in quantifying impurities, and how are they addressed?

Methodological Answer:

  • HPLC Method Development : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to separate impurities listed in .
  • Validation : Ensure linearity (R2^2 > 0.995) and LOD/LOQ compliance (ICH guidelines).
  • Mass Spectrometry : Confirm impurity structures via HRMS/MS fragmentation patterns.

What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against purified kinases or proteases ().
  • Cellular Thermal Shift Assay (CETSA) : Identify target engagement in live cells.
  • CRISPR Knockout : Validate target dependency using gene-edited cell lines.

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials to prevent photodegradation ( ).
  • Cryopreservation : Assess solubility in DMSO at -80°C for long-term storage.

How do structural features of this compound compare to marine-derived analogs with similar bioactivity?

Methodological Answer:

  • Comparative Crystallography : Overlay X-ray structures with marine alkaloids () to identify conserved motifs.
  • Bioactivity Clustering : Use PCA analysis to group compounds by IC50_{50} profiles across assays.
  • Synthetic Accessibility : Rank analogs by ease of synthesis (e.g., step count, yield) using ’s protocol as a benchmark.

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